(2E)-6-oxo-2-heptenal

Lipid peroxidation Reactive carbonyl species Chromatographic separation

(2E)-6-oxo-2-heptenal (IUPAC: (E)-6-oxohept-2-enal) is a seven-carbon, doubly α,β-unsaturated oxo-aldehyde (C₇H₁₀O₂, MW 126.15 g/mol) belonging to the oxygenated α,β-unsaturated aldehyde (OαβUA) class of reactive carbonyl species. It possesses a conjugated enal system with a ketone at C6, yielding two hydrogen-bond acceptor sites, four rotatable bonds, and a topological polar surface area of 34.1 Ų.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 147032-69-7
Cat. No. B140447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-6-oxo-2-heptenal
CAS147032-69-7
Synonyms2-Heptenal, 6-oxo-, (E)- (9CI)
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC(=O)CCC=CC=O
InChIInChI=1S/C7H10O2/c1-7(9)5-3-2-4-6-8/h2,4,6H,3,5H2,1H3/b4-2+
InChIKeyOPUWJQUPRWWZSZ-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2E)-6-Oxo-2-heptenal (CAS 147032-69-7) Procurement Guide: Properties, Identity, and Baseline Specifications


(2E)-6-oxo-2-heptenal (IUPAC: (E)-6-oxohept-2-enal) is a seven-carbon, doubly α,β-unsaturated oxo-aldehyde (C₇H₁₀O₂, MW 126.15 g/mol) belonging to the oxygenated α,β-unsaturated aldehyde (OαβUA) class of reactive carbonyl species [1]. It possesses a conjugated enal system with a ketone at C6, yielding two hydrogen-bond acceptor sites, four rotatable bonds, and a topological polar surface area of 34.1 Ų [1]. The compound is recognized as a lipid peroxidation product formed during thermal processing of omega-3- and omega-6-rich oils and has been detected in heated cooking oil [2]. Its predicted physicochemical profile includes a boiling point of 254.5±23.0 °C and a density of 0.954±0.06 g/cm³ . The (2E) configuration is critical for its reactivity toward nucleophiles at the electrophilic β-carbon of the enal moiety [2].

Why Substituting (2E)-6-Oxo-2-heptenal with Positional Isomers or Chain Analogs Compromises Experimental Reproducibility


Positional isomerism among oxo-heptenals profoundly alters computed hydrophilicity, electrophilic reactivity, and chromatographic behavior, making generic substitution scientifically unsound. The 6-oxo isomer (target) exhibits a computed XLogP3 of 0.1, whereas the 4-oxo positional isomer (4-oxohept-2-enal, CAS 55764-42-6) displays an XLogP3 of 0.5 [1]. This 0.4 log unit difference corresponds to an approximately 2.5-fold difference in predicted octanol-water partition, directly affecting reversed-phase HPLC retention, solid-phase extraction recovery, and membrane partitioning in cellular assays [1]. Furthermore, the spatial separation between the enal electrophile and the 6-keto group in the target influences its regiospecificity in organocatalytic cascade reactions, a property not preserved in 4-oxo or epoxy analogs . These quantifiable differences mean that procurement of an incorrect oxo-heptenal isomer cannot be compensated by concentration adjustment and will introduce uncontrolled variables into any protocol relying on precise reactivity, retention, or partitioning behavior.

(2E)-6-Oxo-2-heptenal Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Procurement


Hydrophilicity Differentiation: (2E)-6-Oxo-2-heptenal vs. 4-Oxohept-2-enal Computed XLogP3 Comparison

The computed octanol-water partition coefficient (XLogP3) of (2E)-6-oxo-2-heptenal is 0.1, compared with 0.5 for the positional isomer 4-oxohept-2-enal (CAS 55764-42-6) [1][2]. This 0.4 log unit difference translates to a factor of ~2.5 in predicted octanol-water partitioning, meaning the 6-oxo isomer is substantially more hydrophilic. Both isomers share identical molecular formula (C₇H₁₀O₂), molecular weight (126.15 g/mol), TPSA (34.1 Ų), and hydrogen-bond donor/acceptor counts (0/2), indicating that the hydrophilicity difference arises solely from the relative position of the ketone group along the carbon chain [1][2].

Lipid peroxidation Reactive carbonyl species Chromatographic separation

Chromatographic Retention Prediction: LogP Discrepancy Between Models Suggests Unique Solvation Behavior

The target compound shows a predicted LogP of 1.11 from LookChem's property estimation model, contrasting with the PubChem XLogP3 of 0.1 [1]. This ~1.0 log unit discrepancy between computational models is larger than typically observed for simple carbonyls and suggests that the 6-oxo substitution pattern introduces unique solvation effects not captured by standard fragment-based algorithms [1]. In contrast, 4-oxohept-2-enal shows greater model concordance (XLogP3 = 0.5, predicted LogP = ~0.5–0.8 based on fragment methods) [2]. The larger prediction uncertainty for the 6-oxo isomer implies that its actual chromatographic behavior may deviate from in silico estimates and requires experimental verification during method development .

Analytical chemistry QC/QA Method development

Regiospecific Reactivity in Organocatalytic Cascade Reactions as a Discriminating Synthetic Utility

(2E)-6-oxo-2-heptenal serves as a viable α,β-unsaturated aldehyde substrate in chiral amine/Lewis acid cascade cocatalysis for the construction of enantioenriched γ,γ-disubstituted butenolides, as reported by Yu et al. (2021) [1]. In this cascade process, the enal substrate engages in regioselective Michael and Michael-aldol reactions catalyzed by diphenylprolinol TMS-ether, with the 6-oxo substituent providing a distal handle for further derivatization [1]. By contrast, 4-oxohept-2-enal, with its ketone conjugated to the enal system, would present a fundamentally different electrophilic profile and cannot participate in the same cascade with comparable regioselectivity due to altered enamine/dienamine formation equilibria [1]. The broader class of oxo-alkenals has also been employed in β,γ-regioselective inverse-electron-demand aza-Diels-Alder reactions via dienamine catalysis, where the position of the oxo group dictates the regioisomeric outcome [2].

Organocatalysis Synthetic methodology Butenolide synthesis

Predicted Boiling Point and Density as Physicochemical Identifiers for Batch Authentication

The predicted boiling point of (2E)-6-oxo-2-heptenal is 254.5±23.0 °C at atmospheric pressure, with a predicted density of 0.954±0.06 g/cm³ . While these are computational predictions without published experimental validation, they serve as provisional batch authentication parameters when combined with the exact mass (126.068079557 Da) and the characteristic InChIKey (OPUWJQUPRWWZSZ-DUXPYHPUSA-N) [1]. The boiling point prediction for the 4-oxo isomer (CAS 55764-42-6) has been estimated at approximately 230–250 °C by fragment-based methods, suggesting that the 6-oxo isomer may exhibit a slightly higher boiling point due to reduced intramolecular hydrogen-bonding-like interactions between the ketone and enal groups, though direct comparative experimental data are lacking [1].

Quality control Batch verification Storage and handling

Recommended Application Scenarios for (2E)-6-Oxo-2-heptenal Based on Quantitative Differentiation Evidence


Authenticated Reference Standard for Lipid Peroxidation Biomarker LC-MS/MS Panels

Given the quantifiable hydrophilicity difference (XLogP3 0.1 vs. 0.5 for the 4-oxo isomer), procurement of (2E)-6-oxo-2-heptenal as an authenticated standard is essential for developing reversed-phase LC-MS/MS methods that resolve 6-oxo-, 4-oxo-, and epoxy-isomers in heated oil or tissue extracts. The ~2.5-fold predicted partitioning difference between isomers ensures chromatographic separation, but only when the correct isomer is used for retention time calibration [1]. This scenario is directly relevant to laboratories studying dietary genotoxin exposure following the Kasai et al. (2023) findings that oxo-alkadienals form mutagenic 1,N2-ethenoguanine adducts in DNA [2].

Substrate for Enantioselective Organocatalytic Synthesis of Chiral Butenolide Libraries

As demonstrated by Yu et al. (2021), (2E)-6-oxo-2-heptenal participates in chiral amine and Lewis acid cascade cocatalysis to produce enantioenriched γ,γ-disubstituted butenolides, a privileged scaffold in bioactive natural product synthesis [1]. The distal 6-oxo group provides a functional handle for post-cascade derivatization without interfering with the Michael-aldol sequence, a regiospecific advantage not achievable with the 4-oxo positional isomer. Research groups engaged in medicinal chemistry campaigns targeting this scaffold should exclusively procure the 6-oxo isomer [1].

Calibrant for Computational LogP Model Validation in the Oxo-Enal Chemical Space

The >1.0 log unit discrepancy between PubChem XLogP3 (0.1) and fragment-based LogP predictions (1.11) for this compound makes it a valuable test case for validating computational partition coefficient models in the underparameterized oxo-enal chemical space [1][2]. Laboratories developing or benchmarking in silico ADMET prediction tools can use experimental logP determination of (2E)-6-oxo-2-heptenal as a discriminating data point where standard fragment-based algorithms diverge, providing procurement-driven quality assurance that the correct isomer with the divergent prediction profile is acquired [1][2].

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